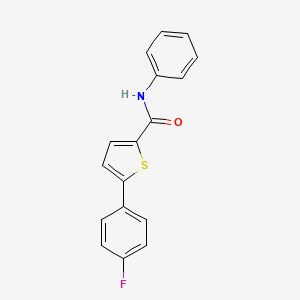

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide

Übersicht

Beschreibung

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the thiophene ring, making it a molecule of interest in various fields of research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with an amine, often using coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Based on the search results, the compound "5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide" is not explicitly mentioned. However, several related thiophene carboxamide derivatives and their applications in various scientific research areas can be discussed.

Anticancer Activity

Thiophene carboxamide derivatives are considered biomimetics of the anticancer medication Combretastatin A-4 (CA-4) .

- Mechanism of Action Compounds 2b and 2e have demonstrated activity against Hep3B (IC50 = 5.46 and 12.58 µM, respectively) . These compounds disrupt the surface of Hep3B cancer cell lines, forcing the cells to aggregate into a globular-shaped spheroid . They interact with the tubulin-colchicine-binding pocket, similar to CA-4 and colchicine . The thiophene ring plays a critical role in this interaction profile due to its high aromaticity .

- Stability and Dynamics 2b and 2e tubulin complexes exhibit optimal dynamics trajectories within a time scale of 100 ns at 300 K, indicating high stability and compactness .

- Structure-Activity Relationship Several series of heterocyclic carboxamide derivatives with trimethoxyphenyl moieties have been synthesized as anticancer agents . For example, St.1 demonstrated activity against Hep3B with an IC50 value of 23 µg/mL and caused cell cycle arrest in the G2/M phase . Modifying the halogen position from ortho to para increased activity against Hep3B, with IC50 values less than 11.6 μg/mL . St.2 showed an IC50 value of 7.66 μg/mL .

Anti-Enterovirus Activity

N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated for antiviral activity against human enterovirus 71 (EV71) .

- Potency Compound 5a , N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, exhibited low micromolar activity against EV71 (EC50 = 1.42 μM) .

- SAR Studies The thiophene-2-carboxamide core is crucial for antiviral activity . Replacement of thiophene with furan (5b) resulted in imperceptible changes in potency, while replacement with a benzene ring (5c) led to a considerable loss in activity .

Anti-inflammatory Activity

Substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have shown anti-inflammatory activity . Compounds 5 and 6 potently suppressed COX-2 activity, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) .

ERα Inhibition

Compound 5 , a fluorinated pyrazole derivative, was docked into ERα (PDB ID: 3ERT) and showed potential as an ERα inhibitor . It had a binding affinity of -10.61 Kcal/mol, close to that of 4-OHT (-11.04 Kcal/mol), and an inhibition constant (Ki) of 16.71 nM .

Additional Research

Wirkmechanismus

The mechanism of action of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with similar structural features.

5-(4-fluorophenyl)pyridine-3-carboxylic acid: A fluorinated pyridine derivative with similar functional groups.

Uniqueness

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide is unique due to its combination of a thiophene ring with both fluorophenyl and phenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiophene derivatives. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure is represented as follows:

- Chemical Formula : C17H14FNOS

- Molecular Weight : 297.36 g/mol

Antiviral Activity

Research has highlighted the antiviral properties of thiophene-2-carboxamide derivatives, particularly against human enterovirus 71 (EV71). A related compound, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, exhibited significant antiviral activity with an EC50 value of 1.42 μM against EV71, indicating that structural modifications in this class can lead to potent antiviral agents . The mechanism involves inhibiting viral replication by targeting specific viral proteins.

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. For instance, a series of thiophene carboxamide derivatives have shown promising results against various cancer cell lines:

- Hep3B (Hepatocellular carcinoma) : Compounds demonstrated IC50 values as low as 7.66 μg/mL, indicating substantial growth inhibition .

- L1210 Mouse Leukemia Cells : Related compounds exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Viral Protein Inhibition : The compound may bind to viral proteins, disrupting their function and inhibiting the viral life cycle.

- Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis .

Structure-Activity Relationship (SAR)

Research into the SAR of thiophene carboxamides indicates that modifications can significantly affect biological activity:

| Compound | Modification | EC50/IC50 Value | Activity |

|---|---|---|---|

| 5a | N-(4-bromobenzyl) | 1.42 μM (antiviral) | High |

| 5b | Furan substitution | 1.50 μM (antiviral) | Moderate |

| 5c | Benzene substitution | Loss of activity | None |

| St.1 | Halogen position change | <11.6 μg/mL (anticancer) | High |

Case Studies and Research Findings

- Antiviral Study : A study evaluated a series of thiophene derivatives for their efficacy against EV71. The most potent derivative showed an EC50 comparable to existing antiviral treatments .

- Anticancer Evaluation : Another investigation focused on the anticancer activity against Hep3B cells, revealing that specific substitutions on the thiophene ring enhanced cytotoxicity .

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNOS/c18-13-8-6-12(7-9-13)15-10-11-16(21-15)17(20)19-14-4-2-1-3-5-14/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCZJCGNKHOPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.